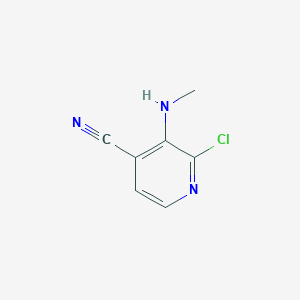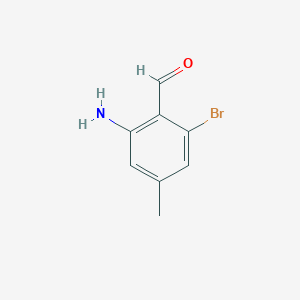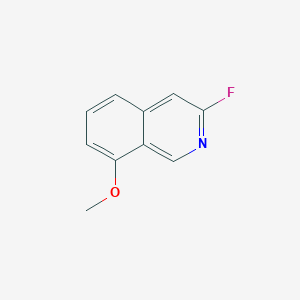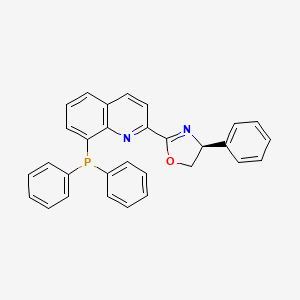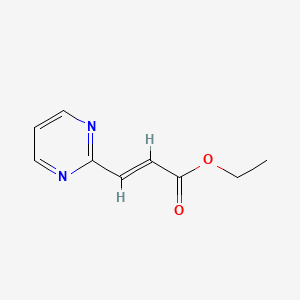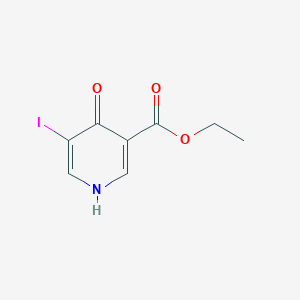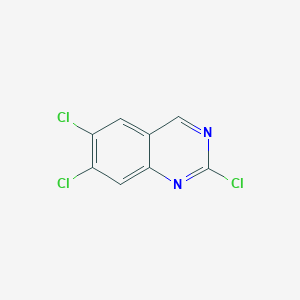
L-Alpha-Lysophosphatidylcholine,oleoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alpha-Lysophosphatidylcholine,oleoyl is a derivative of phosphatidylcholine, a major component of cell membranes. This compound is characterized by the presence of an oleoyl group, which is a monounsaturated fatty acid. This compound plays a significant role in various biological processes, including cell signaling and membrane dynamics .
準備方法
Synthetic Routes and Reaction Conditions
L-Alpha-Lysophosphatidylcholine,oleoyl can be synthesized through the enzymatic action of phospholipase A2 on phosphatidylcholine. This enzyme selectively removes one of the fatty acid groups from phosphatidylcholine, resulting in the formation of lysophosphatidylcholine . The reaction typically occurs under mild conditions, such as physiological pH and temperature.
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources, such as egg yolk or soybeans. The extraction process includes steps like solvent extraction, precipitation, and purification to obtain a high-purity product .
化学反応の分析
Types of Reactions
L-Alpha-Lysophosphatidylcholine,oleoyl undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by specific enzymes, resulting in the release of fatty acids and glycerophosphocholine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Enzymes like phospholipase A2 are commonly used.
Acylation: Acyl-CoA is often used as the acyl donor in enzymatic reactions.
Major Products Formed
Oxidation: Oxidized lysophosphatidylcholine derivatives.
Hydrolysis: Fatty acids and glycerophosphocholine.
Acylation: Phosphatidylcholine.
科学的研究の応用
L-Alpha-Lysophosphatidylcholine,oleoyl has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and in the study of lipid interactions.
Biology: Plays a role in cell signaling and membrane dynamics.
Medicine: Investigated for its role in inflammatory diseases and as a potential therapeutic agent.
Industry: Utilized in the formulation of various products, including cosmetics and pharmaceuticals.
作用機序
L-Alpha-Lysophosphatidylcholine,oleoyl exerts its effects through several mechanisms:
Cell Signaling: It acts as a signaling molecule, modulating the activity of various enzymes and receptors.
Membrane Dynamics: Influences membrane fluidity and the formation of lipid rafts.
Inflammatory Response: Involved in the activation of endothelial cells and the recruitment of immune cells during inflammation.
類似化合物との比較
Similar Compounds
L-Alpha-Lysophosphatidylcholine,stearoyl: Contains a stearoyl group instead of an oleoyl group.
L-Alpha-Lysophosphatidylcholine,palmitoyl: Contains a palmitoyl group.
Uniqueness
L-Alpha-Lysophosphatidylcholine,oleoyl is unique due to its specific fatty acid composition, which influences its biological activity and interactions with other molecules. The presence of the oleoyl group imparts distinct properties, such as increased membrane fluidity and specific signaling capabilities .
特性
IUPAC Name |
(2-hydroxy-3-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)32-23-25(28)24-34-35(30,31)33-22-21-27(2,3)4/h12-13,25,28H,5-11,14-24H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMUFBLWGFFICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,8-Dichloro-2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13672608.png)

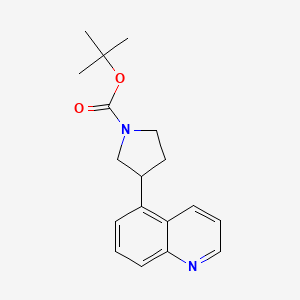
![2-(2,6-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13672642.png)
